molecular formula C18H19NO3S B5788820 Methyl 4-({3-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzoate

Methyl 4-({3-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzoate

Cat. No.: B5788820
M. Wt: 329.4 g/mol
InChI Key: FZKGLPPAQQAFKY-UHFFFAOYSA-N
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Description

Methyl 4-({3-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzoate is a synthetic organic compound known for its role as a potent and selective inhibitor of Wnt/β-catenin signaling. This compound is used in various scientific research applications, particularly in the study of cancer biology due to its ability to induce β-catenin degradation and suppress oncogenic Wnt/β-catenin signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({3-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzoate typically involves the reaction of 4-methylbenzenethiol with 3-bromopropanoic acid, followed by the coupling of the resulting product with methyl 4-aminobenzoate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({3-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Methyl 4-({3-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzoate is extensively used in scientific research, particularly in the fields of:

    Chemistry: As a reagent for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In the study of cell signaling pathways, particularly the Wnt/β-catenin pathway.

    Medicine: As a potential therapeutic agent for targeting Wnt-dependent cancers.

Mechanism of Action

The compound exerts its effects by directly binding to β-catenin, promoting its ubiquitination and subsequent proteasomal degradation. This leads to the downregulation of Wnt/β-catenin target genes, thereby inhibiting Wnt signaling-dependent proliferation of cancer cells. The molecular targets involved include the Armadillo repeat region of β-catenin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({3-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzoate is unique due to its specific interaction with the β-catenin protein, leading to its degradation and the selective inhibition of Wnt-dependent cancer cell proliferation. This specificity makes it a valuable tool in cancer research and potential therapeutic development .

Properties

IUPAC Name

methyl 4-[3-(4-methylphenyl)sulfanylpropanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-13-3-9-16(10-4-13)23-12-11-17(20)19-15-7-5-14(6-8-15)18(21)22-2/h3-10H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKGLPPAQQAFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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